(1-Methylazetidin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

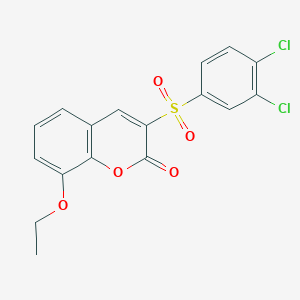

Overview

Description

“(1-Methylazetidin-2-yl)methanol” is a chemical compound with the molecular formula C5H11NO . It is a light pink liquid and is stored at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C5H11NO/c1-6-3-2-5(6)4-7/h5,7H,2-4H2,1H3 . The molecular weight of this compound is 101.15 . Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “this compound”. It is used as a biochemical reagent .Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 139.2±13.0 °C and a predicted density of 1.005±0.06 g/cm3 . The pKa value is predicted to be 14.77±0.10 .Scientific Research Applications

Catalytic Asymmetric Synthesis

A study details the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from l-(+)-methionine, which is then utilized for catalytic asymmetric addition of organozinc reagents to aldehydes. This process results in high enantioselectivity for ethylation, methylation, arylation, and alkynylation of aldehydes, demonstrating the potential of azetidine-based structures in asymmetric synthesis (Wang et al., 2008).

Biotechnological Applications of Methanol

Methanol serves as a key component in industrial biotechnology, especially in processes involving methylotrophic bacteria. These organisms utilize methanol for the production of single-cell proteins and various chemicals, showcasing methanol's role as a building block in the chemical industry (Schrader et al., 2009).

Methanol in Organic Synthesis

Research on the utilization of methanol as both a C1 synthon and a hydrogen source for N-methylation of amines presents a cost-effective and environmentally friendly approach to chemical synthesis. This work underscores methanol's utility in the selective transformation of amines and its application in the synthesis of pharmaceutical agents (Sarki et al., 2021).

Methanol as a Clean-Burning Fuel

Methanol is explored as a promising clean-burning fuel and a building block for more complex chemical compounds. The research discusses its applications in reducing CO2 emissions through the conversion of CO2 to methanol and its role as an energy carrier for hydrogen storage (Dalena et al., 2018).

Engineering Microbial Methanol Conversion

A study on engineering Escherichia coli for the conversion of methanol into specialty chemicals highlights the potential of using methanol as a substrate for the biological production of value-added products. This represents a significant step towards developing efficient bioprocesses based on methanol as an alternative carbon source (Whitaker et al., 2017).

Safety and Hazards

“(1-Methylazetidin-2-yl)methanol” is classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H226, H302, H312, H314, and H332 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P235, P405, and P501 .

Properties

IUPAC Name |

(1-methylazetidin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6-3-2-5(6)4-7/h5,7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRFPWJCWBQAJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629600-48-1 |

Source

|

| Record name | (1-methylazetidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2904177.png)

![3-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2904183.png)

![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2904184.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2904185.png)

![(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2904189.png)